N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group, a phenoxyethane chain, and a sulfonamide group
Mechanism of Action
Target of Action
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide, also known as N-(5-chloro-2-methoxyphenyl)-2-phenoxyethane-1-sulfonamide, is an organic compound that has been reported as an intermediate in the synthesis of glyburide . Glyburide is a drug used to treat type 2 diabetes, and it primarily targets the ATP-sensitive potassium channels in the pancreatic beta cells .
Mode of Action
The rise in intracellular calcium induces the secretion of insulin .
Biochemical Pathways
The compound is likely involved in the insulin secretion pathway, given its association with glyburide. The closure of potassium channels leads to the depolarization of the beta cell membrane, which triggers the opening of calcium channels. The influx of calcium then leads to the exocytosis of insulin granules, resulting in insulin secretion .
Pharmacokinetics
The n-glucuronide of the parent compound was found to be a prominent metabolite in urine, suggesting that it undergoes metabolism and is excreted via the renal route .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 5-chloro-2-methoxyphenylamine and 2-phenoxyethanesulfonyl chloride. These intermediates are then reacted under controlled conditions to form the target compound. The reaction often requires the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and nucleophiles like ammonia (NH3) for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted derivatives with different functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Contains a glutaric acid moiety instead of a phenoxyethane chain.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chloro-substituted methoxyphenyl group and a phenoxyethane chain allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-15-8-7-12(16)11-14(15)17-22(18,19)10-9-21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYDBWXRAWLHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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